![molecular formula C17H17N3O B7535711 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B7535711.png)
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one, also known as CPQ, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Mecanismo De Acción
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one inhibits the activity of a specific protein kinase known as cyclin-dependent kinase 4 (CDK4). CDK4 is involved in the regulation of cell cycle progression and is often overexpressed in cancer cells. By inhibiting CDK4, 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one has been shown to have potent anti-proliferative effects in various cancer cell lines. It has also been shown to induce apoptosis and inhibit tumor growth in animal models. In addition, 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one in lab experiments is its specificity for CDK4. This allows for the selective inhibition of CDK4 without affecting other protein kinases. However, one limitation is the relatively low solubility of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one. One potential avenue is the development of more potent and selective CDK4 inhibitors based on the structure of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one. Another direction is the investigation of the potential use of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one and its potential use in other disease states.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one involves a multi-step process that includes the reaction of 2-cyclopropyl-4-(pyridin-3-ylmethyl)aniline with tert-butyl carbamate and subsequent deprotection of the tert-butyl group. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one has been studied for its potential use as a tool compound in various scientific research applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This inhibition has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2-cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17-14-5-1-2-6-15(14)19-16(13-7-8-13)20(17)11-12-4-3-9-18-10-12/h1-6,9-10,13,16,19H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUBUILHXKUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2NC3=CC=CC=C3C(=O)N2CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.